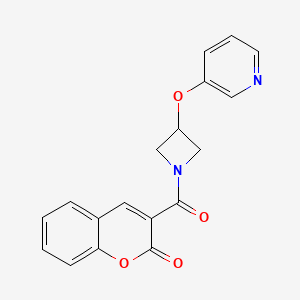

3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one, also known as PAC-1, is a small molecule compound that has been studied for its potential applications in cancer treatment. PAC-1 has shown promising results in preclinical studies and has the potential to be a valuable addition to current cancer therapies.

Aplicaciones Científicas De Investigación

Synthesis and Structural Adaptability

- The compound's relevance is primarily found in its role in synthesizing functionalized pyrrolidines through ring expansion of 2-(α-hydroxyalkyl)azetidines. This process involves the rearrangement of azetidines to pyrrolidines, which can incorporate nucleophiles stereospecifically, indicating its potential for creating derivatives with specific structural features for varied applications (Durrat et al., 2008).

Cyclization Reactions and Heterocyclic Synthesis

- It also plays a role in cycloaddition reactions with nonstabilized azomethine ylides, leading to the synthesis of 1-benzopyrano[2,3-c]pyrrolidines and dipyrrolidines. These reactions highlight its utility in constructing complex heterocyclic systems potentially useful for pharmaceuticals (Sosnovskikh et al., 2014).

Antimicrobial Activity

- Derivatives of this compound have been studied for antimicrobial activities, showcasing the potential for developing new antibacterial and antifungal agents. The design and synthesis of benzochromeno derivatives, for example, have demonstrated promising antimicrobial properties against various bacterial and fungal strains (Mohamed & Abd el-Wahab, 2019).

Radioligand Development

- In the context of neuroscientific research, derivatives of 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one have been utilized to develop positron emission tomography (PET) ligands for nicotinic acetylcholine receptors. This application underscores its significance in creating tools for brain imaging and studying neurological pathways (Doll et al., 1999).

Novel Synthetic Methods and Biological Activity

- Novel synthetic methods based on reactions involving this compound lead to the creation of various heterocycles with potential biological activities. For instance, the synthesis of pyrrolidinones and the exploration of ring-expansion-carbonylation reactions of azetidines to tetrahydroazepinones provide new pathways for developing compounds with pharmacological interest (Roberto & Alper, 1989).

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one is the LPA1 receptor . The LPA1 receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and migration .

Mode of Action

The compound acts as an antagonist to the LPA1 receptor . By binding to the receptor, it prevents the activation of the receptor by its natural ligand, lysophosphatidic acid (LPA). This inhibition of receptor activation leads to a decrease in the downstream signaling pathways activated by the LPA1 receptor .

Biochemical Pathways

The LPA1 receptor is involved in several biochemical pathways, including the phospholipase C (PLC) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway . By inhibiting the activation of the LPA1 receptor, the compound can potentially affect these pathways and their downstream effects, which include cell proliferation and survival .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. Given its role as an LPA1 receptor antagonist, it could potentially inhibit cell proliferation and survival in contexts where these processes are regulated by LPA1 receptor signaling .

Propiedades

IUPAC Name |

3-(3-pyridin-3-yloxyazetidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-17(15-8-12-4-1-2-6-16(12)24-18(15)22)20-10-14(11-20)23-13-5-3-7-19-9-13/h1-9,14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYZYPSMDRPDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide](/img/structure/B2942140.png)

![N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2942145.png)

![Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride](/img/structure/B2942151.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2942153.png)

![(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid](/img/structure/B2942154.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate](/img/structure/B2942155.png)

![Methyl 3-{2-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2942156.png)

![Ethyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2942160.png)

![2-Methyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2942162.png)